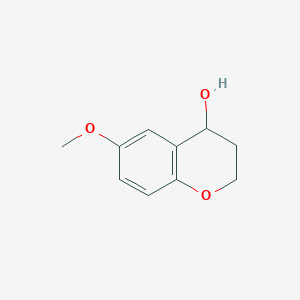

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGASJUMDXLFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Direct Analogs

Retrosynthetic Analysis Approaches to the Dihydrobenzopyran Skeleton

Retrosynthetic analysis of the 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol molecule logically disconnects the alcohol functionality first, identifying the corresponding ketone, 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-methoxychroman-4-one), as the immediate precursor. This simplifies the primary synthetic challenge to the formation of the chromanone core.

Further disconnection of the chromanone skeleton typically involves breaking the ether bond and one of the carbon-carbon bonds of the pyran ring. A common approach is the disconnection of the aryl ether bond (C-O bond), leading to a substituted phenol (B47542) and a three-carbon chain. This strategy forms the basis for methods like the acid-catalyzed cyclization of phenoxypropanoic acids. Another powerful disconnection breaks the C2-C3 bond, suggesting a precursor that can be formed via a Michael addition followed by cyclization. A third approach involves disconnecting the C4-C4a bond, pointing towards intramolecular Friedel-Crafts acylation of a suitably substituted phenoxypropanoic acid or its derivative. These primary disconnections pave the way for the diverse synthetic strategies discussed below.

Synthesis of 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one (Precursor to the Alcohol)

Friedel-Crafts Acylation Strategies in Benzopyranone Synthesis

Friedel-Crafts acylation is a cornerstone method for the synthesis of aromatic ketones and is readily adaptable for the construction of the chromanone ring system. nih.gov This strategy typically involves an intramolecular cyclization of a β-phenoxypropanoic acid derivative. The reaction proceeds by treating 3-(m-methoxyphenoxy)propanoic acid with a strong acid, which acts as both the solvent and the catalyst.

The mechanism involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. The methoxy (B1213986) group at the meta position directs the electrophilic substitution to the ortho and para positions. Cyclization at the position para to the ether linkage and ortho to the methoxy group leads to the desired 6-methoxychroman-4-one (B1352115). Common reagents used to facilitate this reaction include polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). chemicalbook.comgoogle.com The use of solid acid catalysts like hierarchical zeolites is also being explored as a greener alternative to traditional Lewis acids. dntb.gov.uascirp.org

| Catalyst/Reagent | Typical Conditions | Role |

| Polyphosphoric Acid (PPA) | Heat (e.g., 70-100 °C) | Catalyst and solvent |

| Eaton's Reagent | 75 °C | Catalyst and solvent |

| Lewis Acids (e.g., AlCl₃) | -10 to 40 °C, followed by heating | Promotes acylium ion formation |

Aldol (B89426) Condensation Approaches to Chromanones

Aldol condensation provides a pathway for carbon-carbon bond formation and can be employed to construct the chromanone skeleton. wikipedia.orglibretexts.org In this context, the strategy often involves an intramolecular reaction. For instance, a suitably substituted 1-(2-hydroxyaryl)-1,3-diketone can undergo a base- or acid-catalyzed intramolecular aldol reaction to form the six-membered pyran ring. researchgate.net

A related approach, the Claisen-Schmidt condensation, involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde. libretexts.orgnih.gov For the synthesis of 6-methoxychroman-4-one, 2'-hydroxy-5'-methoxyacetophenone (B48926) could be reacted with a formaldehyde (B43269) equivalent, followed by cyclization and subsequent modifications. The initial aldol addition product, a β-hydroxy ketone, undergoes dehydration to form an α,β-unsaturated ketone, which then cyclizes via intramolecular Michael addition of the phenolic hydroxyl group. nih.gov

Ring-Closing Metathesis (RCM) in Dihydrobenzopyran Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including oxygen heterocycles like dihydrobenzopyrans. rsc.orgwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to form a new double bond within a molecule by joining two existing terminal alkenes. wikipedia.orgkoreascience.kr

The synthesis of a dihydrobenzopyran skeleton via RCM requires a diene precursor. For the target structure, this would be an ortho-allyl-substituted phenoxyallyl ether. Specifically, 1-allyloxy-2-allyl-4-methoxybenzene would serve as the RCM precursor. Upon treatment with a suitable RCM catalyst, the two terminal alkene functionalities would react, eliminating ethylene (B1197577) gas and forming the dihydrobenzopyran ring. wikipedia.org The resulting 6-methoxy-2H-chromene can then be converted to the target chroman-4-one through subsequent oxidation and isomerization steps. The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules. drughunter.com

| Catalyst Type | Common Examples | Key Features |

| Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen.), Hoveyda-Grubbs' Catalysts | High functional group tolerance, stable in air and moisture |

| Molybdenum-based | Schrock Catalysts | High activity, sensitive to air and moisture |

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization is a fundamental method for forming the chromanone ring. One of the most direct methods is the Pechmann condensation for coumarin (B35378) synthesis, which can be adapted for chromanones. A more direct route to chromanones involves the reaction of a phenol with an α,β-unsaturated acid in the presence of a strong acid.

For 6-methoxychroman-4-one, 4-methoxyphenol (B1676288) can be reacted with acrylic acid or its derivatives in the presence of an acid catalyst like sulfuric acid or polyphosphoric acid. The reaction proceeds via a conjugate addition (Michael addition) of the phenol to the unsaturated acid, followed by an intramolecular Friedel-Crafts acylation to close the ring. This tandem reaction provides an efficient route to the chromanone core. researchgate.net Visible-light-promoted cascade radical cyclizations have also been developed as a modern alternative for synthesizing chroman-4-one derivatives under mild conditions. acs.org

Reduction Methodologies for Converting 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one to the Alcohol

The final step in the synthesis of this compound is the reduction of the ketone group at the C-4 position of the chromanone precursor. This transformation is typically achieved using standard reducing agents.

Complex metal hydrides are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing ketones to secondary alcohols and is often the reagent of choice due to its ease of handling and compatibility with various functional groups. researchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net

Other reducing agents can also be utilized. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method. researchgate.net The choice of reducing agent can sometimes influence the stereochemistry of the resulting alcohol, although for the unsubstituted C-2 and C-3 positions in this specific target, this is not a factor. nih.gov

| Reducing Agent | Solvent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Mild, selective, most common |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | 0 °C to Reflux | Powerful, less selective, requires careful handling |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Acetic Acid | Room Temperature, H₂ atmosphere | Effective, can reduce other functional groups |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | Low Temperature (e.g., -78 °C) | Can be selective for ketones |

Functional Group Interconversions Leading to the Compound

A direct and effective method for the synthesis of this compound is the reduction of the carbonyl group in 6-methoxychroman-4-one. This transformation represents a crucial functional group interconversion from a ketone to a secondary alcohol.

Various reducing agents can be employed for this purpose. A notable example involves the use of borane (B79455) complexes, where the choice of catalyst can influence the stereochemical outcome of the reaction. For instance, the reduction of chroman-4-one can be efficiently catalyzed by a chiral spiroaminoborate ester, leading to the formation of the corresponding alcohol with high enantioselectivity. nih.gov This method highlights the conversion of the ketone functionality to a hydroxyl group, a pivotal step in obtaining the target molecule.

The general transformation can be represented as follows:

Figure 1: Reduction of 6-methoxychroman-4-one to this compoundAryl bromides are versatile precursors in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, a brominated analogue could be prepared from a corresponding brominated phenol. For instance, 4-bromo-3-methoxyphenol (B10137) is a commercially available starting material that could serve as a precursor.

While direct bromination of methoxyphenols can be challenging due to regioselectivity issues, the synthesis of related methoxyphenols from their bromo-precursors is well-established. For example, 4-methoxyphenol can be synthesized from 4-bromoanisole (B123540) through a copper-catalyzed hydroxylation reaction. This demonstrates a viable route to phenolic precursors which could be adapted for brominated systems.

The formation of the benzopyran ring system necessitates the introduction of a suitable sidechain onto the phenolic precursor, followed by an intramolecular cyclization. A common strategy involves the reaction of a methoxyphenol with a molecule containing a four-carbon chain that can subsequently cyclize.

One such approach is the synthesis of a phenoxybutanoic acid derivative. For example, 4-(3-methoxyphenoxy)butyric acid can be synthesized by reacting 3-methoxyphenol (B1666288) with ethyl-4-bromobutyrate in the presence of a base such as cesium carbonate, followed by hydrolysis of the resulting ester. nih.gov This phenoxybutanoic acid can then undergo an intramolecular Friedel-Crafts acylation to form the corresponding chroman-4-one. masterorganicchemistry.com This two-step process effectively introduces the required sidechain and facilitates the formation of the heterocyclic ring.

The key steps in this strategy are outlined below:

| Step | Reactants | Reagents | Product |

| 1. Etherification | 3-Methoxyphenol, Ethyl-4-bromobutyrate | Cs₂CO₃, Acetone | Ethyl 4-(3-methoxyphenoxy)butanoate |

| 2. Hydrolysis | Ethyl 4-(3-methoxyphenoxy)butanoate | NaOH, H₂O/Acetone | 4-(3-Methoxyphenoxy)butyric acid |

| 3. Cyclization | 4-(3-Methoxyphenoxy)butyric acid | Strong acid (e.g., PPA) | 6-Methoxychroman-4-one |

Stereoselective Synthesis Approaches for this compound Isomers

The hydroxyl group at the C4 position of this compound creates a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a specific isomer is of significant interest, particularly for pharmaceutical applications.

A highly effective method for achieving this is the asymmetric reduction of the prochiral precursor, 6-methoxychroman-4-one. The use of chiral catalysts can direct the reduction to favor the formation of one enantiomer over the other.

One of the most successful approaches involves the use of chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, or other chiral borane-based reagents. For instance, the reduction of chroman-4-one using a chiral spiroaminoborate ester as a catalyst in the presence of a borane source like borane-dimethylsulfide complex (BMS) has been shown to produce the corresponding alcohol in up to 99% enantiomeric excess (ee). nih.gov This method provides a reliable and highly enantioselective route to specific stereoisomers of this compound.

Another significant stereoselective method is asymmetric transfer hydrogenation. This technique utilizes a chiral catalyst, often a transition metal complex, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. Chiral manganese(I) complexes, for example, have emerged as effective catalysts for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. researchgate.net

The table below summarizes key aspects of these stereoselective methods:

| Method | Catalyst Type | Key Features | Reported Enantioselectivity |

| Asymmetric Borane Reduction | Chiral Spiroaminoborate Ester | Utilizes a borane source (e.g., BMS). | Up to 99% ee nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Manganese(I) Complex | Uses a hydrogen donor like isopropanol. | High enantioselectivity researchgate.net |

Chemical Transformations and Reactivity of 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reactions Involving the Hydroxyl Group at C-4

The secondary alcohol at the C-4 position is a key site for several important chemical reactions, including oxidation, nucleophilic substitution, and derivatization through esterification and etherification.

Oxidation Reactions to the Ketone Analog

The hydroxyl group of 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be readily oxidized to form the corresponding ketone, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-1-tetralone (B92454). This transformation is a fundamental reaction in synthetic organic chemistry. A variety of oxidizing agents can be employed to achieve this, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Common methods for this oxidation include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in an appropriate organic solvent. For instance, oxidation with chromic acid in acetic acid can effectively convert the secondary alcohol to the desired tetralone. researchgate.net The progress of the reaction can be monitored by observing the disappearance of the benzyl (B1604629) proton signals in NMR spectroscopy. researchgate.net

| Reactant | Product |

| This compound | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

Nucleophilic Addition and Substitution Reactions at the C-4 Position

The hydroxyl group at the C-4 position can participate in nucleophilic substitution reactions, typically after being converted into a better leaving group. For example, protonation of the hydroxyl group in an acidic medium can facilitate its departure as a water molecule, leading to the formation of a carbocation. This carbocationic intermediate is then susceptible to attack by various nucleophiles.

Lewis acid-mediated reactions can also promote nucleophilic substitution. For instance, in the presence of a Lewis acid, 2-alkoxy-3,4-dihydro-2H-1-benzopyrans can react with silyl (B83357) enol ethers, demonstrating the susceptibility of the C-4 position to nucleophilic attack. researchgate.net

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or an acyl chloride. For example, esterification of similar structures, such as 4-fluorophenol, can be accomplished using acetic anhydride. researchgate.net This reaction is often catalyzed by an acid or a base.

Etherification: The formation of an ether linkage can be carried out under various conditions. For instance, the synthesis of related benzopyran derivatives has been achieved through reactions involving alkoxymethylation. nih.gov

Reactivity of the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system, consisting of a fused benzene (B151609) ring and a dihydropyran ring, exhibits reactivity at both the aromatic portion and the heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The methoxy (B1213986) group at the C-6 position is an electron-donating group, which directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group are C-5 and C-7.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comgoogle.com

The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. For instance, the use of zeolites as catalysts can favor the formation of the para-substituted product. rsc.org

Stability Considerations of the Spirocyclic System if Formed from Derivatives

The formation of spirocyclic systems from derivatives of this compound is a hypothetical yet chemically significant transformation. While direct studies on spirocycles originating from this specific compound are not extensively documented, the stability of analogous spiro[benzopyran] structures has been explored in various contexts, providing insights into the potential characteristics of such systems.

Spirocyclic compounds incorporating a benzopyran moiety, such as spiro[benzopyran-2,4'-piperidine] derivatives, have been synthesized and evaluated for various biological activities. nih.gov The stability of these systems is a critical factor for their potential applications. For instance, the chemical stability of spiro[ researchgate.netbenzopyran-1,4′-piperidines] has been investigated in different buffer systems and in native mouse plasma to assess their suitability as radiotracers. nih.gov These studies indicate that the benzopyran scaffold can support a stable spirocyclic structure.

The stability of a spirocyclic system formed from a derivative of this compound would be influenced by several factors:

Ring Strain: The size of the ring fused at the spiro-center is paramount. Five- and six-membered rings are common in stable spiro compounds due to their favorable bond angles, which minimize angle strain.

Steric Hindrance: Substituents on both the benzopyran and the attached spirocyclic ring can influence stability through steric interactions. Bulky groups may destabilize the system or favor a particular conformation.

Research on related spirocyclic chromanes has shown that these scaffolds are robust enough to serve as the core for extensive structure-activity relationship studies. nih.gov For example, spirocyclic chroman-4-ones have been identified as promising antimalarial agents, indicating the inherent stability of this class of compounds. nih.gov In some cases, the stability of spiropyrans can be limited in aqueous media due to hydrolysis, but structural modifications can significantly enhance their hydrolytic stability. researchgate.net The synthesis of spirocyclic chroman derivatives for other therapeutic applications further underscores the viability and stability of these complex structures. nih.gov

Transformations Involving the Methoxy Group

The methoxy group at the 6-position of the benzopyran ring is a key site for chemical modification. As an aryl methyl ether, it is relatively stable but can be cleaved under specific conditions to yield a phenolic hydroxyl group. This transformation is fundamental in the synthesis of natural products and their analogs, as it unmasks a reactive functional group for further derivatization.

Demethylation Reactions to a Phenolic Hydroxyl Group

Chemical Methods:

Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving aryl methyl ethers, typically used at low temperatures. chem-station.comgoogle.com Aluminum chloride (AlCl₃) is another Lewis acid used for demethylation, and its efficacy can be enhanced with additives like sodium iodide. researchgate.net Other Lewis acids, such as beryllium chloride (BeCl₂), have been reported as highly selective reagents for this transformation. researchgate.netsemanticscholar.org

Nucleophilic cleavage provides an alternative, often milder, approach. Thiolate ions, such as sodium isopropyl thiolate in a polar aprotic solvent like DMF, can effectively demethylate aryl ethers. researchgate.netchempedia.info

Other reagent systems include magnesium iodide under solvent-free conditions, which has been shown to be efficient for both demethylation and debenzylation of aryl ethers. nih.gov An iodocyclohexane/DMF mixture has also been introduced as a useful reagent for this purpose. researchgate.net For a more classical approach, strong Brønsted acids like 47% hydrobromic acid (HBr) can be used, typically at high temperatures. chem-station.com

Biocatalytic Methods:

In addition to chemical methods, biocatalytic dealkylation of aryl methyl ethers represents a green chemistry approach. Enzymes such as Rieske monooxygenases from bacteria have been explored for the selective demethylation of various aryl methyl ethers. nih.gov Human cytochrome P450 enzymes have also been shown to preferentially catalyze the O-demethylation of methoxyflavones, which share the benzopyran core structure. nih.gov

The following table summarizes various reagents and conditions used for the demethylation of aryl methyl ethers, which are applicable to this compound.

| Reagent/Method | Typical Conditions | Solvent | General Remarks | References |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | -78°C to room temperature | Dichloromethane (CH₂Cl₂) | Highly effective but can be unselective with multiple ether groups. Reacts violently with water. | chem-station.comgoogle.com |

| Aluminum Chloride (AlCl₃) / Sodium Iodide (NaI) | 80°C | Acetonitrile | Effective system for demethylation. The combination enhances reactivity. | researchgate.netresearchgate.net |

| Magnesium Iodide (MgI₂) | Solvent-free, heating | None | Efficient and selective method, tolerating various functional groups. | nih.gov |

| Sodium Isopropyl Thiolate (i-PrSNa) | Reflux | N,N-Dimethylformamide (DMF) | A non-acidic, nucleophilic approach for ether cleavage. | researchgate.net |

| Iodocyclohexane | Reflux | N,N-Dimethylformamide (DMF) | Useful for exhaustive demethylation of complex molecules. | researchgate.net |

| Hydrobromic Acid (47% HBr) | ~130°C | None or Acetic Acid | A classical, strong acid method requiring high temperatures. | chem-station.com |

| Pyridine Hydrochloride | Microwave irradiation | None (solvent-free) | A rapid method facilitated by microwave energy. | semanticscholar.org |

| Rieske Monooxygenase | Biocatalytic conditions | Aqueous buffer | Enzymatic method offering high selectivity and mild conditions. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of all protons and carbons in 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved.

¹H NMR Spectral Analysis and Proton Assignment

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at C5 would likely appear as a doublet, coupling with the proton at C7. The proton at C7 would also be a doublet, and the proton at C8 would be a singlet. The methoxy (B1213986) group (-OCH₃) protons at C6 would present as a sharp singlet.

In the aliphatic region, the proton attached to the hydroxyl-bearing carbon (C4) would likely be a triplet. The two protons at C2, being diastereotopic, would be expected to show as distinct multiplets, as would the two protons at C3.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | (Aromatic) | d | |

| H-7 | (Aromatic) | d | |

| H-8 | (Aromatic) | s | |

| OCH₃ | (Methoxy) | s | |

| H-4 | (Aliphatic) | t | |

| H-2a | (Aliphatic) | m | |

| H-2b | (Aliphatic) | m | |

| H-3a | (Aliphatic) | m | |

| H-3b | (Aliphatic) | m |

¹³C NMR Spectral Analysis and Carbon Assignment

Similarly, detailed experimental ¹³C NMR data for this compound is not available in the public domain. However, based on the chemical structure, the expected carbon resonances can be predicted.

The aromatic region would display signals for the six carbons of the benzene ring. The carbon bearing the methoxy group (C6) and the oxygen-linked aromatic carbon (C4a) would be significantly downfield. The remaining aromatic carbons (C5, C7, C8, and C8a) would have distinct chemical shifts. The methoxy carbon itself would appear at a characteristic upfield position.

In the aliphatic part of the spectrum, the carbon attached to the hydroxyl group (C4) would be downfield compared to the other aliphatic carbons (C2 and C3) due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | (Aliphatic) |

| C-3 | (Aliphatic) |

| C-4 | (Aliphatic) |

| C-4a | (Aromatic) |

| C-5 | (Aromatic) |

| C-6 | (Aromatic) |

| C-7 | (Aromatic) |

| C-8 | (Aromatic) |

| C-8a | (Aromatic) |

| OCH₃ | (Methoxy) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons at C2 and C3, and between the proton at C4 and the protons at C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the stereochemistry of the molecule, particularly the relative orientation of the hydroxyl group at C4.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 181.0865 | Data not available |

| [M+Na]⁺ | 203.0684 | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), causing it to fragment. The resulting mass spectrum, a plot of ion abundance versus m/z, would show a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. Common fragmentation pathways for this type of molecule might involve the loss of a water molecule from the alcohol, or cleavage of the dihydro-benzopyran ring.

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS-MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In the context of this compound, MS-MS analysis, typically using collision-induced dissociation (CID), provides critical insights into its structural connectivity by elucidating its fragmentation pathways. nih.govmdpi.com

The process begins with the ionization of the molecule, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collisions with an inert gas, causing it to break apart into smaller, characteristic product ions. The analysis of these product ions helps to piece together the original structure.

For this compound (Molecular Weight: 180.20 g/mol ), the protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of 181. Key fragmentation pathways can be proposed based on the known behavior of related chromanol and flavonoid structures. core.ac.uk A primary fragmentation event would likely be the loss of a water molecule (H₂O, 18 Da) from the 4-hydroxyl group, leading to a stable carbocation at m/z 163. Another expected fragmentation is the loss of the methoxy group radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the benzene ring.

A significant fragmentation pathway for chromane (B1220400) derivatives involves a retro-Diels-Alder (RDA) reaction in the dihydropyran ring. This would cleave the heterocyclic ring, providing valuable information about the substitution pattern on the aromatic ring. The resulting fragments can help confirm the position of the methoxy group. By performing multi-stage fragmentation (MSⁿ), the relationships between different fragment ions can be established, providing a comprehensive fragmentation map. mdpi.com

Table 1: Proposed MS-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 181 | 163 | H₂O | Ion resulting from dehydration |

| 181 | 151 | CH₂O | Ion from loss of formaldehyde |

| 181 | 123 | C₃H₆O | Ion from retro-Diels-Alder fragmentation |

| 163 | 135 | CO | Ion from loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. youtube.com It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. pressbooks.publibretexts.org

The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info

The aliphatic C-H bonds in the dihydropyran ring would show strong stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org The methoxy group (-OCH₃) gives rise to a characteristic C-O stretching band, typically found in the 1275-1200 cm⁻¹ range for aryl alkyl ethers. Additionally, another C-O stretching band for the secondary alcohol would be observed in the 1100-1000 cm⁻¹ region. The NIST WebBook provides a reference spectrum for the parent compound, 4-Chromanol, which shows these characteristic absorptions. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂) | C-H stretch | 2960 - 2850 | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |

| Aryl Ether (Ar-O-CH₃) | C-O stretch | 1275 - 1200 | Strong |

| Secondary Alcohol (C-OH) | C-O stretch | 1100 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Analogs

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of its analogs provides invaluable structural insights.

For instance, studies on related benzopyran derivatives, such as 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, have been successfully characterized using X-ray crystallography. researchgate.net Such studies reveal that the benzopyran ring system is often nearly planar, with the fused dihydropyran ring adopting a specific conformation, such as a half-chair or sofa conformation, due to the presence of sp³-hybridized carbon atoms. researchgate.net

The crystallographic data would also detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and van der Waals forces, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. The determination of the crystal system and space group provides fundamental information about the symmetry of the unit cell. researchgate.net

Table 3: Representative Crystallographic Data Obtainable for a Benzopyran Analog

| Parameter | Description | Example Data |

| Chemical Formula | Elemental composition of the molecule | C₁₈H₁₆O₅ researchgate.net |

| Formula Weight | Mass of one mole of the compound | 328.31 g/mol researchgate.net |

| Crystal System | One of seven crystal systems (e.g., Triclinic) | Triclinic researchgate.net |

| Space Group | Describes the symmetry of the crystal | P1 researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=7.63, b=9.13, c=9.33; α=70.1, β=82.7, γ=88.9 |

| Bond Lengths | Distance between atomic nuclei (e.g., C-O, C=C) | Typically 1.3-1.5 Å |

| Bond Angles | Angle between three connected atoms (e.g., O-C-C) | Typically 109-120° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Enantiomers

This compound possesses a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers: (4R) and (4S). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for determining the absolute configuration of such chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

The absolute configuration of an enantiomer, such as (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, can be unambiguously assigned by comparing its experimental CD spectrum with theoretical spectra generated through quantum chemical calculations. nih.gov This state-of-the-art approach involves several steps. First, a conformational search is performed to identify all low-energy conformers of the molecule. Then, for each conformer, the CD spectrum is calculated using methods like time-dependent density functional theory (TD-DFT). Finally, the individual calculated spectra are Boltzmann-averaged to produce a final theoretical spectrum for each enantiomer (R and S).

The experimental CD spectrum is then compared to the calculated spectra for the (4R) and (4S) configurations. A good match between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration of the sample. nih.gov This combined experimental and computational approach has become the gold standard for stereochemical elucidation when single crystals for X-ray crystallography are not available. nih.gov

Table 4: Application of Circular Dichroism for Stereochemical Assignment

| Step | Description | Purpose |

| 1. Experimental Measurement | Record the CD spectrum of the enantiomerically pure sample. | Obtain the experimental chiroptical signature. |

| 2. Conformational Analysis | Computationally identify all stable conformers of the molecule. | Account for the flexibility of the molecule in solution. |

| 3. Quantum Chemical Calculation | Calculate the CD spectrum for each stable conformer of both (R) and (S) enantiomers. | Generate theoretical spectra based on first principles. |

| 4. Boltzmann Averaging | Average the calculated spectra based on the relative energies of the conformers. | Create a final theoretical spectrum that represents the conformational equilibrium. |

| 5. Spectral Comparison | Compare the experimental CD spectrum with the final calculated spectra for (R) and (S). | Assign the absolute configuration based on the best match. |

Computational Chemistry and Theoretical Investigations of 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the electronic energy of the molecule for various atomic arrangements until a minimum energy conformation is found. For 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, the dihydropyran ring is not planar and can adopt several conformations, such as a half-chair or a distorted envelope shape. sci-hub.senih.gov

Table 1: Representative Calculated Geometrical Parameters for a Benzopyran Scaffold Note: This table presents typical bond lengths and angles for a related benzopyran structure, as calculated by DFT methods, to illustrate the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G*) |

| Bond Length | C2-O1 | 1.45 Å |

| C4-O(H) | 1.43 Å | |

| C6-O(Me) | 1.37 Å | |

| C4a-C8a | 1.40 Å | |

| Bond Angle | C3-C4-C4a | 109.5° |

| C2-O1-C8a | 117.0° | |

| C5-C6-C7 | 120.5° | |

| Dihedral Angle | C2-C3-C4-C4a | -55.2° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties of this compound is essential for predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. rsc.org

For this compound, the electron-donating methoxy (B1213986) and hydroxyl groups influence the electron density distribution. The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO may be distributed across the benzopyran system. rsc.org Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.inresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties Note: The values are illustrative for a heterocyclic compound of similar complexity, calculated using DFT.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.35 eV |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions, including the synthesis of this compound. semanticscholar.org By modeling the reaction pathway, researchers can identify intermediates, transition states, and determine the activation energies required for each step.

A transition state (TS) is a high-energy, transient molecular structure that exists at the point of maximum energy along a reaction coordinate. Locating and characterizing the TS is fundamental to understanding a reaction's kinetics. Computational methods are used to search for these structures on the potential energy surface. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). semanticscholar.org

Once reactants, products, intermediates, and transition states have been optimized, an energy profile for the entire reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The height of the energy barrier, or the activation energy (the energy difference between the reactants and the transition state), determines the rate of the reaction. By comparing the energy profiles of different possible pathways, chemists can predict the most likely mechanism and identify the rate-determining step. semanticscholar.orgresearchgate.net For example, the synthesis of a benzopyranol could involve cyclization steps whose feasibility and stereochemical outcomes can be predicted through these calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational modes)

Theoretical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. openaccesspub.org By calculating properties for a proposed structure and comparing them to experimental spectra, researchers can verify its identity.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govprotocols.io These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are then correlated with experimental data, which can be invaluable for assigning complex spectra, especially for molecules with many similar protons or carbons. openaccesspub.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. nih.gov The calculated IR spectrum can be compared with the experimental FT-IR spectrum to confirm the presence of specific functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the vibrations of the aromatic ring. openaccesspub.org

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

| Data Type | Functional Group | Experimental Value | Calculated Value (B3LYP/6-311G*) |

| IR Frequency | O-H stretch | 3400 cm⁻¹ | 3415 cm⁻¹ |

| Ar C-H stretch | 3050 cm⁻¹ | 3062 cm⁻¹ | |

| C-O stretch (ether) | 1260 cm⁻¹ | 1255 cm⁻¹ | |

| ¹H NMR Shift | Aromatic H | 6.5-6.8 ppm | 6.6-6.9 ppm |

| -OCH₃ | 3.75 ppm | 3.80 ppm | |

| H-4 | 4.80 ppm | 4.85 ppm | |

| ¹³C NMR Shift | C-4 (bearing -OH) | 65.0 ppm | 65.8 ppm |

| C-6 (bearing -OCH₃) | 155.0 ppm | 154.7 ppm |

Molecular Docking and Ligand-Protein Interaction Studies (relevant for biologically active derivatives)

Many benzopyran derivatives exhibit significant biological activity, which is often initiated by the binding of the molecule (the ligand) to a specific protein target (the receptor). researchgate.netresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov

This method involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). thesciencein.org The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govdrughunter.com For derivatives of this compound, docking studies could explore their potential as inhibitors of enzymes like tyrosinase or various kinases by identifying crucial interactions between the hydroxyl, methoxy, or benzopyran core and the amino acid residues in the protein's active site. researchgate.netnih.gov These insights are instrumental in structure-based drug design for developing more potent and selective therapeutic agents.

Biological Activity and Mechanistic Insights of Benzopyran Derivatives with Relevance to 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

General Overview of Benzopyran Bioactivity Profiles

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govresearchgate.net These oxygen-containing heterocyclic compounds, including subclasses like chromones, coumarins, and flavonoids, have demonstrated significant potential in various therapeutic areas. derpharmachemica.comnih.gov Their biological activities are diverse, ranging from antimicrobial and antitumor to antioxidant and anti-inflammatory effects. frontiersin.orgresearchgate.net Research has shown that the functionalization of the benzopyran ring system allows for the modulation of its biological profile, making it a versatile template for drug design. researchgate.net Out of 510 benzopyran compounds isolated from marine fungi, 210 have been shown to exhibit significant bioactivity. frontiersin.org

Benzopyran derivatives exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses. frontiersin.orghumanjournals.com

Antibacterial: The antibacterial potential of benzopyrans has been demonstrated against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov Prenylated benzopyrans isolated from Peperomia obtusifolia have shown selective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL. nih.govtandfonline.com The mechanism for some of these compounds involves interaction with and damage to the bacterial membrane. nih.govtandfonline.com Schiff base derivatives of benzopyran-4-one have also been evaluated, showing that the presence of hydroxylic groups can enhance antibacterial effects, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Furthermore, some synthetic benzopyran derivatives have shown efficient antibacterial activity against S. aureus and E. coli with MIC values ranging from 7.8 to 15.6 μg/mL. jcsp.org.pk Certain coumarin (B35378) (a benzopyran-2-one) derivatives have been designed to act as antibacterial agents through the inhibition of DNA gyrase-B. nih.govmdpi.com

Antifungal: The antifungal properties of benzopyrans are also well-documented. derpharmachemica.com A series of new benzopyrone compounds showed potent activity against Trichophyton rubrum, with one compound exhibiting a MIC value of 1.5 μg/mL. nih.gov The proposed mechanism for these compounds involves interaction with the fungal enzyme CYP51 (14-alpha demethylase). nih.gov A coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has been shown to inhibit both mycelial growth and conidia germination in Aspergillus species by affecting the fungal cell wall. researchgate.net Additionally, benzopyran compounds isolated from marine fungi have demonstrated efficacy against Fusarium oxysporum and Penicillium italicum. frontiersin.org

Antiviral: Benzopyran-containing compounds have shown promise as antiviral agents. derpharmachemica.comfrontiersin.org Both natural and semi-synthetic derivatives of benzopyran-2-one possess antiviral properties. kazanmedjournal.ru Notably, certain compounds have been investigated for their ability to suppress key virulence factors of the SARS-CoV-2 virus, such as the S-protein and viral proteases. kazanmedjournal.ru The chromone (B188151) TMC-256A1, derived from the fungus Aspergillus niger, effectively inhibited the translational activity mediated by the internal ribosome entry site (IRES) of viruses, with a half-maximal inhibitory concentration (IC50) of 44 μM. nih.gov

Table 1: Selected Antimicrobial Activities of Benzopyran Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Source |

|---|---|---|---|

| Prenylated Benzopyran (Compound 2) | CA-MRSA | 4 μg/mL | nih.govtandfonline.com |

| Prenylated Benzopyran (Compound 2) | Enterococcus faecalis (vancomycin-resistant) | 8 μg/mL | nih.govtandfonline.com |

| Synthetic Benzopyran (Compound 4B) | E. coli | 7.8 μg/mL | jcsp.org.pk |

| Synthetic Benzopyran (Compound 4B) | S. aureus | 9.8 μg/mL | jcsp.org.pk |

| Benzopyrone Derivative (Compound 5j) | Trichophyton rubrum | 1.5 μg/mL | nih.gov |

| Aspergilluone A | M. tuberculosis | 32 μg/mL | frontiersin.org |

| Aspergilluone A | S. aureus | 64 μg/mL | frontiersin.org |

| TMC-256A1 | Viral IRES Translation | IC50: 44 μM | nih.gov |

The benzopyran scaffold is a key feature in many compounds with significant antitumor and antiproliferative activities. researchgate.netfrontiersin.orgrsc.org These derivatives employ various mechanisms to inhibit cancer cell growth, including inducing apoptosis, causing cell cycle arrest, and inhibiting crucial cellular machinery. researchgate.netchapman.edu

Studies on numerous human cancer cell lines have demonstrated the cytotoxic potential of benzopyran derivatives. mdpi.com For instance, benzopyran-4-one-isoxazole hybrids displayed significant antiproliferative activity against breast cancer (MDA-MB-231) cells, with IC50 values in the range of 5.2–22.2 μM, while showing minimal cytotoxicity to normal cell lines. chapman.edunih.gov One novel benzopyrane derivative, SIMR1281, showed potent antiproliferative effects across a panel of cancer cell lines, including breast (MCF7), lung (A549), and colorectal (HCT116) cancer cells. nih.govresearchgate.net Polycyclic chromone compounds isolated from fungi have also shown inhibitory effects on the proliferation of K562 (leukemia), MCF-7 (breast cancer), and Huh-7 (liver cancer) cells, with IC50 values between 55.2 and 67.5 μM. nih.govfrontiersin.org

The mechanisms underlying these antiproliferative effects are diverse. Third-generation benzopyran compounds, such as TRX-E-002-1, have been identified as potent tubulin polymerization inhibitors, leading to mitotic delays and ultimately apoptosis or mitotic slippage. griffith.edu.auuq.edu.au Other derivatives induce apoptosis through mitochondrial-mediated pathways or by causing DNA damage. nih.govresearchgate.netrsc.org For example, some fused pyran derivatives induced a high level of DNA damage in MCF7 cells and significant apoptosis in A549 lung cancer cells. rsc.org Minor modifications to the benzopyran scaffold can significantly alter the mechanism of cell death, shifting from classic caspase-mediated apoptosis to autophagy or caspase-independent pathways. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Benzopyran Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Benzopyran-4-one-isoxazole (5c) | MDA-MB-231 (Breast) | 11.03 μM | mdpi.com |

| Benzopyran-4-one-isoxazole (5a) | HCT-116 (Colon) | 5.6 μM | mdpi.com |

| Benzopyran-4-one-isoxazole (5d) | A-549 (Lung) | 5.263 μM | mdpi.com |

| Penixanthone C | K562 (Leukemia) | 67.5 μM | nih.govfrontiersin.org |

| Penixanthone D | MCF-7 (Breast) | 55.2 μM | nih.govfrontiersin.org |

| Fused Pyran Derivative (14b) | A549 (Lung) | 0.23 μM | rsc.org |

| Fused Pyran Derivative (8c) | HCT116 (Colon) | 7.58 μM | rsc.org |

| Fused Pyran Derivative (6e) | MCF7 (Breast) | 12.46 μM | rsc.org |

Many benzopyran derivatives possess potent antioxidant and anti-inflammatory properties. frontiersin.orgresearchgate.netnih.gov Their ability to scavenge free radicals and modulate inflammatory pathways contributes to their therapeutic potential. asianpubs.org

The anti-inflammatory action of benzopyrans often involves the inhibition of key signaling pathways and inflammatory mediators. frontiersin.org For example, certain derivatives have been shown to suppress the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK signaling cascades. frontiersin.org Others inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in microglia. frontiersin.org A newly synthesized benzopyran-4-one derivative demonstrated the ability to control intestinal inflammation by blocking cyclooxygenase-2 (COX-2) and down-regulating the expression of NF-κB, which in turn decreased levels of TNF-α and IL-6. nih.gov In zebrafish models, the benzopyrone ring was identified as a common feature in compounds that accelerate inflammation resolution, with one compound, isopimpinellin, shown to reduce neutrophil migration by inhibiting the PI3K pathway. biologists.com Imidazole-linked benzopyran-4-one derivatives have also shown significant anti-inflammatory activity by inhibiting TNF-α. researchgate.net

Benzopyran derivatives are known to interact with and inhibit a variety of enzymes and modulate cellular receptors, which underpins many of their biological activities. nih.govfrontiersin.org

Several benzopyrans function as potent enzyme inhibitors. frontiersin.org Chromone derivatives have demonstrated notable inhibitory activity against α-glucosidase. frontiersin.org The antibacterial mechanism of some coumarins involves the inhibition of the bacterial DNA gyrase enzyme, a type II topoisomerase. nih.govmdpi.com In the context of cancer therapy, benzopyran derivatives have been shown to inhibit protein kinases. mdpi.com Specifically, 4-oxo-4H-1-benzopyran derivatives showed Src kinase inhibitory activity, and other analogs have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K). mdpi.comnih.gov Some coumarin-based derivatives also act as selective estrogen receptor modulators (SERMs), binding with high affinity to estrogen receptor α (ERα) and potently inhibiting estrogen-dependent proliferation of MCF-7 breast cancer cells. nih.gov

The antioxidant activity of benzopyran derivatives extends to the inhibition of lipid peroxidation and the scavenging of reactive nitrogen species like nitric oxide (NO). A series of compounds containing a dihydro-benzopyran structure (specifically, trolox, a vitamin E analog) connected to lipoic acid were found to be strong inhibitors of lipid peroxidation in rat liver microsomal membranes. nih.gov One derivative, in particular, exhibited anti-lipid peroxidation activity in the nanomolar range. nih.gov In addition to inhibiting lipid peroxidation, certain benzopyran derivatives isolated from marine fungi have demonstrated potent inhibitory effects on the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in BV2 microglia, with IC50 values ranging from 20–65 μM. frontiersin.org

In Vitro Mechanistic Studies of 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol or Closely Related Analogs

While specific in vitro mechanistic studies focusing exclusively on this compound are not detailed in the provided search results, the biological activities of closely related analogs provide significant insight into its potential mechanisms. The core structure, 3,4-dihydro-2H-1-benzopyran, is a common feature in molecules with demonstrated bioactivity.

Analogs with the dihydro-benzopyran skeleton have shown potent activity as inhibitors of lipid peroxidation. nih.gov For example, compounds such as N-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carbonyl)-N'-(1,2-dithiolane-3-pentanoyl)ethylenediamine and its phenylenediamine counterpart are strong inhibitors of lipid peroxidation induced by ferrous ions and ascorbate. nih.gov This activity is crucial for protecting cellular membranes from oxidative damage. These specific compounds were also shown to completely suppress reperfusion arrhythmias in isolated heart preparations, highlighting a potential cardioprotective role linked to their antioxidant capabilities. nih.gov

Another related compound, 3,4-dihydro-5-hydroxy-2,7-dimethyl-8-(3"-methyl-2"-butenyl)-2-(4'-methyl-1',3'-pentadienyl)-2H-1-benzopyran-6-carboxylic acid, demonstrated selective antibacterial activity against Gram-positive bacteria, including resistant strains. nih.govtandfonline.com Mechanistic studies on this analog indicated that its mode of action involves disrupting the bacterial cell membrane. nih.govtandfonline.com This suggests that dihydro-benzopyran structures can be tailored to target and compromise the integrity of bacterial cell envelopes.

Given these findings for structurally similar compounds, it is plausible that this compound could exhibit related antioxidant, membrane-interactive, or other biological activities, though direct experimental evidence is required for confirmation.

Investigation of Molecular Targets and Binding Specificity

Benzopyran derivatives are recognized for their interaction with a wide array of cellular targets, which is foundational to their diverse biological activities. ijbpas.com The specific molecular targets for benzopyran derivatives can include enzymes, receptors, and other proteins involved in critical cellular processes. For instance, some benzopyran derivatives have been found to target the mammalian target of rapamycin (mTOR), a crucial protein in regulating cellular metabolism that is often hyperactivated in various cancers. nih.gov Inhibition of mTOR by these compounds can curb cancer cell proliferation and induce apoptosis. nih.gov

Another significant molecular target for certain benzopyran derivatives is the P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells. nih.gov By inhibiting P-gp, these compounds can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents. nih.gov The structural characteristics and physicochemical properties of benzopyran derivatives appear to define the extent of their biological activity and their binding specificity to these molecular targets.

While direct studies on the molecular targets of this compound are not extensively detailed in the provided search results, the activities of related benzopyran compounds suggest that its molecular interactions would likely involve key regulatory proteins in cellular pathways. The methoxy (B1213986) and hydroxyl groups on the benzopyran ring are expected to play a significant role in its binding affinity and specificity to various biological molecules.

Modulation of Cellular Pathways (e.g., cell cycle progression, apoptosis induction)

Benzopyran derivatives have been shown to modulate several cellular pathways, with significant implications for their therapeutic potential. A key area of investigation is their ability to influence cell cycle progression and induce apoptosis (programmed cell death).

One novel benzopyran derivative, SIMR1281, has been demonstrated to inhibit the proliferation of various cancer cell lines. researchgate.net The antiproliferative activity of this compound is mediated through the induction of DNA damage, which in turn leads to perturbations in the cell cycle and the inactivation of key survival pathways such as Ras/ERK and PI3K/Akt. researchgate.net Furthermore, SIMR1281 was found to induce apoptosis and attenuate the cellular machinery responsible for cell survival. researchgate.net

Similarly, a study on 2,4′,6-trihydroxy-4-methoxybenzophenone, a compound with a structural resemblance to the benzopyran class, found that it inhibits cell proliferation in the HT-29 human colon carcinoma cell line. nih.gov This compound was observed to induce morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Flow cytometry analysis revealed that treatment with this compound resulted in G0/G1 phase arrest in the cell cycle in a time-dependent manner. nih.gov The induction of apoptosis was further supported by the upregulation of pro-apoptotic proteins such as PUMA and Bak, as well as the modulation of Bcl-2 and Mcl-1 proteins. nih.gov

These findings suggest that benzopyran derivatives, likely including this compound, can exert their biological effects by intervening in fundamental cellular processes like cell cycle control and the apoptotic cascade.

Biotransformation Pathways in Non-Human Biological Systems

Microsomal Metabolism Studies (e.g., rat liver microsomes)

The in vitro metabolism of benzopyran derivatives has been investigated using liver microsomes from various species, including rats, to elucidate their biotransformation pathways. For example, the metabolism of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), a potent lipid peroxidation inhibitor, was studied in rat liver microsomes in the presence of NADP(H). nih.gov

In another study, the biotransformation of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075), a novel antimicrotubule agent, was examined using mouse, rat, dog, and human liver microsomes. nih.gov The incubation of BPR0L075 with these microsomes in the presence of NADPH resulted in the formation of multiple metabolites. nih.gov These studies indicate that microsomal enzymes, particularly cytochrome P450 isozymes, play a crucial role in the metabolism of benzopyran and related structures. nih.gov

Identification and Characterization of Biotransformation Products

In the metabolism study of BPR0L075, six metabolites were formed by liver microsomes. nih.gov Through liquid chromatography-tandem mass spectrometry and comparison with synthetic standards, two metabolites (M1 and M5) were identified as products of hydroxylation on the indole moiety. nih.gov Another metabolite, M3, was also identified as a hydroxylation product, though its exact structure could not be determined due to the lack of a reference standard. nih.gov Three other metabolites (M2, M4, and M6) were identified as products of O-demethylation. nih.gov The major metabolite formed by the liver microsomes of all four species tested was M2, 6-desmethyl-BPR0L075. nih.gov While no qualitative differences in the metabolism of BPR0L075 were observed between species, there were quantitative differences. nih.gov For instance, mouse and rat liver microsomes predominantly metabolized BPR0L075 via O-demethylation, whereas dog liver microsomes utilized both O-demethylation and hydroxylation to a similar extent. nih.gov

The biotransformation of CR-6 in rat liver microsomes is also suggestive of the generation of reactive metabolites. nih.gov

Enzyme Induction/Inhibition Profiles (e.g., microsomal glutathione S-transferase)

Benzopyran derivatives can also modulate the activity of metabolic enzymes. Enzyme induction is a process where a molecule enhances the expression of an enzyme, while enzyme inhibition involves interference with the enzyme's function. wikipedia.org

In studies with the benzopyran derivative CR-6, it was found to inhibit 7-ethoxyresorufin O-dealkylation activity (IC50 = 25 microM) in incubations with beta-naphthoflavone-induced microsomes. nih.gov It also showed a time-dependent inhibition of pentoxyresorufin dealkylation activity (IC50 = 75 microM) in incubations with phenobarbital-induced microsomes. nih.gov These findings suggest that reactive metabolites of CR-6 could be deactivating cytochrome P450 1A and P450 2B, respectively. nih.gov

Interestingly, preincubation of CR-6 with liver microsomes from phenobarbital-induced rats led to a significant increase in microsomal glutathione S-transferase (mGST) activity, with a maximum activation of approximately 5-fold. nih.gov However, when this preincubation was carried out in the presence of 10 mM glutathione (GSH), the activation of mGST was blocked. nih.gov This suggests that the biotransformation of CR-6 involves thiol-reactive metabolites that can modulate the activity of key metabolic enzymes like mGST. nih.gov The activity of microsomal glutathione S-transferase is known to be influenced by endogenous inhibitors present in the microsomal membrane. nih.gov

Data Tables

Table 1: Effects of Benzopyran Derivative SIMR1281 on Cellular Pathways

| Cellular Process | Effect of SIMR1281 |

| Cell Proliferation | Inhibition in various cancer cell lines researchgate.net |

| DNA Damage | Induction researchgate.net |

| Cell Cycle | Perturbations researchgate.net |

| Ras/ERK Pathway | Inactivation researchgate.net |

| PI3K/Akt Pathway | Inactivation researchgate.net |

| Apoptosis | Induction researchgate.net |

| Cell Survival Machinery | Attenuation researchgate.net |

Table 2: Biotransformation of BPR0L075 in Liver Microsomes

| Metabolite | Transformation | Species in which it was Observed |

| M1, M5 | Hydroxylation nih.gov | Mouse, rat, dog, human nih.gov |

| M2, M4, M6 | O-demethylation nih.gov | Mouse, rat, dog, human nih.gov |

Structure Activity Relationship Sar Studies of 6 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol Analogs

Impact of Substituents on Biological Activity

The biological activity of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol analogs is significantly influenced by the position and nature of substituents on the benzopyran core. Research into related structures demonstrates that even minor changes to hydroxyl, methoxy (B1213986), and alkyl groups can dramatically alter efficacy and selectivity.

Hydroxyl and Methoxy Groups: The placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring is a key determinant of activity. Studies on related flavones show that the presence and position of hydroxyl groups can be crucial for anti-proliferative effects. mdpi.com For instance, certain trihydroxyflavones demonstrated that hydroxyl groups at specific positions were vital for reducing cancer cell viability, while substitutions at other positions rendered the compounds inactive. mdpi.com Similarly, the methoxy group's position impacts biological outcomes. In some benzopyran-4-one series, the addition of a methoxy group at the 5, 6, or 7-position was found to decrease antiproliferative activity compared to the unsubstituted parent compound. nih.govmdpi.com Conversely, for other scaffolds like flavones, a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity. nih.gov The antioxidant properties of phenolic compounds are also strongly tied to these groups, with both methoxy and phenolic hydroxyl groups generally enhancing antioxidant capacity. nih.gov The synthesis of an 8-methoxy substituted benzopyran analog resulted in a significant drop in potassium channel activation, highlighting the sensitivity of activity to substituent placement. nih.gov

Alkyl Substituents: The introduction of alkyl groups can modulate a compound's lipophilicity and steric profile, thereby affecting its biological activity. While direct studies on alkyl-substituted this compound are specific to their context, general principles can be drawn from related structures. In studies of alkyl pyridinol compounds, lipophilicity, which is modulated by the alkyl chain, was a key factor in their antimicrobial activity. mdpi.com The synthesis and evaluation of carbapenems with 2-alkyl substituents also underscore the importance of these groups in achieving a desired antibacterial spectrum. nih.gov

| Substituent Modification | Scaffold Example | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Methoxy group at 5/6/7-position | Benzopyran-4-one | Slight decrease in antiproliferative activity compared to unsubstituted analog. | nih.gov |

| Methoxy group at C7 position | Flavone (B191248) | Enhancement of anti-inflammatory activity. | nih.gov |

| Methoxy group at C8 position | 2,2-dimethyl-2H-1-benzopyran | Dramatic decrease in potassium channel activator activity. | nih.gov |

| Hydroxyl groups at various positions | Flavone | Position is critical for anti-proliferative activity; substitutions at positions 7 and 8 were inactive. | mdpi.com |

| Alkyl substituents | Alkyl Pyridinol | Modulates lipophilicity, which is significant for antimicrobial activity. | mdpi.com |

Stereochemical Influence on Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction of drug molecules with their biological targets. researchgate.net For this compound, the chiral center at the C4 position means it can exist as two non-superimposable mirror images, or enantiomers. The differential activity and binding of these stereoisomers are critical aspects of its SAR.

A salient example of stereochemistry's importance is found in benzopyran-based selective estrogen receptor beta agonists (SERBAs). acs.org In the development of these compounds, controlling the relative stereochemistry of substituents was crucial for activity. acs.org Researchers were able to separate the individual enantiomers, designated SERBA-1 and SERBA-2, which showed distinct biological profiles. acs.org X-ray crystallography confirmed that these enantiomers bind differently within the estrogen receptor subtypes (ERα and ERβ), providing a structural basis for the observed beta-selectivity. acs.org This demonstrates that a specific three-dimensional conformation is required for optimal receptor engagement and selectivity.

Furthermore, the conformation of the pyran ring itself is a key stereochemical feature. Studies on the octahydro-1-benzopyran system have used NMR spectroscopy to determine the conformational equilibrium of cis and trans isomers, revealing that the ring system has a preferred spatial arrangement. rsc.org This preferred conformation influences the orientation of substituents, which in turn affects how the molecule can interact with a receptor's binding site. The general principle is that biological receptors are themselves chiral, and thus they can differentiate between the enantiomers of a ligand, often leading to one being significantly more active than the other. researchgate.netnih.gov

In Silico SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including in silico SAR modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the connection between a molecule's structure and its biological activity. These approaches allow for the prediction of a compound's efficacy and the rational design of new, more potent analogs. researchgate.netnih.gov

QSAR studies on structurally related compounds, such as 6-methoxy benzamides, have successfully created predictive models for biological activity. nih.govnih.gov These studies utilize statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to correlate physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental activity, such as the half-maximal inhibitory concentration (IC50). nih.gov For 6-methoxy benzamides, QSAR models indicated that the presence of hydrophobic substituents and electron-donating groups at specific positions increased biological activity. nih.gov

For the broader benzopyran class, 3D-QSAR and molecular docking have been used to study inhibitors of enzymes like COX-2. researchgate.net These models provide a three-dimensional picture of how the ligands fit into the active site of a protein, highlighting key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov Such studies have revealed that steric and hydrophobic features are often dominant factors governing the biological activity of benzopyran derivatives. researchgate.net The process often involves calculating molecular descriptors that are then used to build a predictive model, which is validated to ensure its robustness and predictive power. nih.govniscpr.res.innih.gov

| Computational Method | Scaffold Example | Key Findings / Descriptors | Reference |

|---|---|---|---|

| QSAR (MLR and ANN) | 6-Methoxy Benzamides | Predicted pIC50 values; identified importance of hydrophobic and electron-donating groups. | nih.govnih.gov |

| 3D-QSAR and Docking | Benzopyran COX-2 Inhibitors | Steric, electrostatic, hydrophobic, and H-bond acceptor fields are important; identified key amino acid interactions. | researchgate.net |

| 2D-QSAR and Docking | AChE Inhibitors | Identified polar surface area, dipole moment, and molecular weight as key descriptors for activity. | nih.gov |

| Pharmacophore Modeling and Docking | Benzofuran Hybrids | Identified potential inhibitors by screening a library of compounds against a therapeutic target (EGFR). | nih.govresearchgate.net |

Comparative Analysis with Related Benzopyran Scaffolds

The biological profile of this compound is best understood when compared with related benzopyran scaffolds, such as chromones (benzopyran-4-ones) and flavones (2-phenyl-benzopyran-4-ones). The key structural difference is the saturation of the C2-C3 double bond and the presence of a hydroxyl group at C4 in the title compound, versus a C2-C3 double bond and a C4-keto group in chromones and flavones. This seemingly small structural variation leads to significant differences in chemistry and bioactivity. researchgate.net

Chromones, also known as 1,4-benzopyrones, are a well-studied class of compounds with a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV activities. nih.govmdpi.comwikipedia.org The planar, aromatic nature of the pyrone ring in chromones facilitates different types of molecular interactions compared to the more flexible, non-planar dihydropyran ring of this compound. SAR studies on chromone (B188151) derivatives often focus on substitutions at various positions on the benzopyran-4-one skeleton. nih.govmdpi.com